Cas no 2411179-65-0 (N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide)
2411179-65-0 structure
Product Name:N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide
Numero CAS:2411179-65-0
MF:C18H20N2O2
MW:296.363604545593
CID:5414290
PubChem ID:165767121
Update Time:2025-07-09
N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-{4-[(3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-2-carbonyl]phenyl}prop-2-enamide
- Z2823043016
- 2411179-65-0
- EN300-26590163
- N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide
-
- Inchi: 1S/C18H20N2O2/c1-2-17(21)19-16-9-7-13(8-10-16)18(22)20-11-14-5-3-4-6-15(14)12-20/h2-4,7-10,14-15H,1,5-6,11-12H2,(H,19,21)/t14-,15+
- Chiave InChI: LWXIZDYLDKYXJK-GASCZTMLSA-N
- Sorrisi: C(NC1=CC=C(C(N2C[C@@]3([H])[C@@]([H])(C2)CC=CC3)=O)C=C1)(=O)C=C
Proprietà calcolate
- Massa esatta: 296.152477885g/mol
- Massa monoisotopica: 296.152477885g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 462
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.201±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 528.6±50.0 °C(Predicted)
- pka: 13.29±0.70(Predicted)
N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26590163-0.05g |
2411179-65-0 | 90% | 0.05g |
$246.0 | 2023-07-09 |
N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide Letteratura correlata
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
2411179-65-0 (N-[4-[[(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2H-isoindol-2-yl]carbonyl]phenyl]-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti